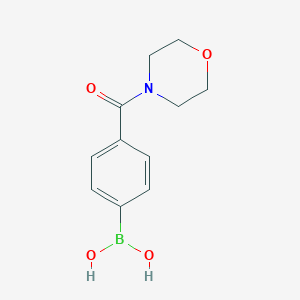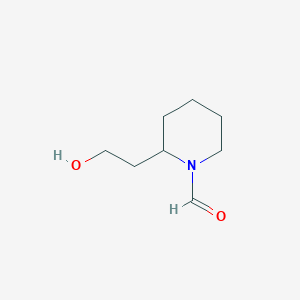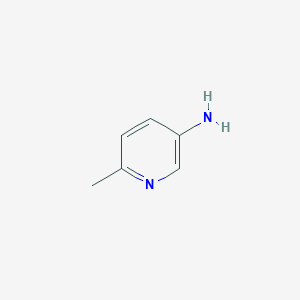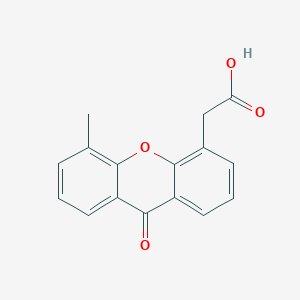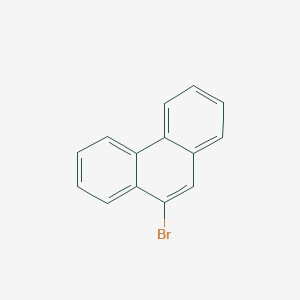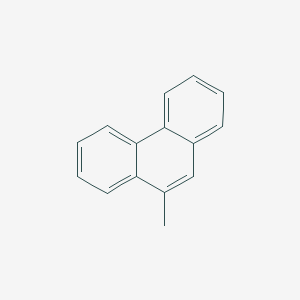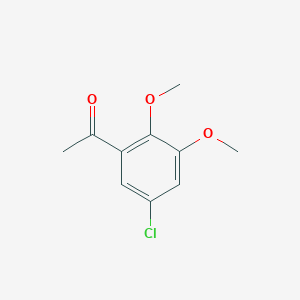
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone
概要
説明
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as aromatic ketones. It contains a ketone functional group attached to an aromatic ring that is substituted with chloro and methoxy groups. This structure contributes to its unique chemical and physical properties.
Synthesis Analysis
While direct studies on 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone synthesis are scarce, related research provides insights into possible synthetic routes. For instance, the synthesis of similar compounds involves halogen-exchange reactions and esterification, indicating effective chemical protective group strategies for such molecules (Li Hong-xia, 2007). Moreover, synthetic approaches for analogous structures often utilize condensation reactions, highlighting potential methodologies for producing compounds with similar functionalities (Abdelhadi Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone has been elucidated through various spectroscopic and analytical techniques. X-ray crystallography, for example, has been employed to confirm the crystal structure of ortho-hydroxy aromatic ketones, revealing insights into their intramolecular hydrogen bonding and supramolecular interactions (D. Majumdar, 2016).
科学的研究の応用
Environmental Impact and Bioremediation
Research into the environmental impact and bioremediation potential of various chlorinated compounds offers insights that could be relevant to understanding the behavior and applications of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone. For instance, studies on chlorinated solvents have highlighted their persistence and toxicity, emphasizing the need for effective degradation strategies (Ruder, 2006). Additionally, the use of enzymatic approaches for the remediation of organic pollutants demonstrates the potential for applying specific enzymes to degrade recalcitrant compounds, which could include 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone and its derivatives (Husain & Husain, 2007).
Analytical Chemistry and Detection
In analytical chemistry, the focus on detecting and quantifying chlorinated compounds in environmental samples is crucial. Studies on chlorophenols in municipal solid waste incineration and their role as dioxin precursors highlight the importance of analytical methods for monitoring such compounds (Peng et al., 2016). This knowledge can be applied to develop sensitive and specific analytical techniques for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, aiding in environmental monitoring and risk assessment.
Toxicology and Human Health
The toxicological profile of chlorinated compounds, including potential endocrine-disrupting effects and impacts on human health, is a significant area of research. Studies on compounds such as DDT and DDE have revealed their persistence and bioaccumulative nature, with implications for human exposure and wildlife (Burgos-Aceves et al., 2021). Similar investigations into 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone could unveil its potential human health risks and guide regulatory policies.
Safety And Hazards
The safety and hazards associated with 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone are not fully detailed in the available resources. It is important to note that it is for research use only and not for human or veterinary use1.
将来の方向性
The future directions for the use and study of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone are not specified in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLSOFLLVYVKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555789 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone | |
CAS RN |
117052-19-4 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

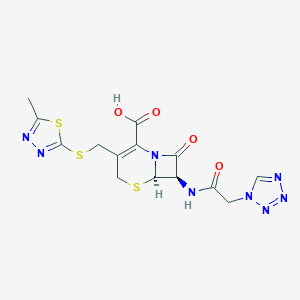

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)
![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)

